molecular formula C7H4ClF3O B217399 26-Deoxylaidlomycin CAS No. 102674-88-4

26-Deoxylaidlomycin

Katalognummer: B217399
CAS-Nummer: 102674-88-4
Molekulargewicht: 682.9 g/mol
InChI-Schlüssel: LPRAEKVSUWNMQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

26-Deoxylaidlomycin is a polyether ionophore antibiotic isolated from Streptomyces species, first identified in strains such as Streptomyces jacareensis (Ar386) from Brazilian soil and Streptoverticillium olivoreticuli . This compound functions as a coccidiostatic agent and mediates monovalent cation-specific passive transport across biological membranes, disrupting ionic gradients and demonstrating potent activity primarily against Gram-positive bacteria . Its primary research value lies in two key areas: as a potential agent for studying the control of poultry coccidiosis and as a subject in the investigation of biosynthetic pathways for polyether antibiotics . In laidlomycin biosynthesis, studies indicate that 26-deoxylaidlomycin is not a direct precursor but may be oxidized to laidlomycin by a compartmentalized oxidoreductase enzyme in sonicated mycelium, providing a valuable model for exploring the final steps in the synthesis of complex polyether molecules . The compound can be identified and quantified in fermentation broths using high-performance liquid chromatography (HPLC) with an octadecyl silica column and refractive index detection, which is preferred over UV detection due to interfering impurities . 26-Deoxylaidlomycin is provided for research use only and is strictly not intended for human or veterinary diagnostic or therapeutic applications. Researchers can rely on this product for studies in microbiology, antibiotic biosynthesis, and the development of animal health products.

Eigenschaften

IUPAC Name

4-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H62O11/c1-11-28(39)44-30(24(7)33(40)41)23(6)31-22(5)25(38)18-37(47-31)15-14-34(8,48-37)27-12-13-35(9,45-27)32-20(3)17-26(43-32)29-19(2)16-21(4)36(10,42)46-29/h19-27,29-32,38,42H,11-18H2,1-10H3,(H,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRAEKVSUWNMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(C)O)C)C)C)O)C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H62O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60907980
Record name 4-{9-Hydroxy-2-[5'-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-2,3'-dimethyl[2,2'-bioxolan]-5-yl]-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl}-2-methyl-3-(propanoyloxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102674-88-4
Record name 26-Deoxylaidlomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102674884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{9-Hydroxy-2-[5'-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-2,3'-dimethyl[2,2'-bioxolan]-5-yl]-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl}-2-methyl-3-(propanoyloxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Precursor Studies of 26 Deoxylaidlomycin

Microbial Producers and Fermentation Strategies

The production of 26-deoxylaidlomycin is intrinsically linked to specific microbial sources and can be influenced by various fermentation strategies, including the use of coculture techniques to unlock the expression of otherwise silent biosynthetic gene clusters.

Streptoverticillium olivoreticuli as a Source Organism

The primary identified producer of 26-deoxylaidlomycin is the actinomycete Streptoverticillium olivoreticuli. Research has shown that this microorganism coproduces 26-deoxylaidlomycin alongside its more hydroxylated counterpart, laidlomycin (B1674327). asm.orgresearchgate.net The isolation of 26-deoxylaidlomycin from the mycelium of Streptoverticillium olivoreticuli IMET 43782 was a key step in identifying it as a new polyether antibiotic. researchgate.netmdpi.com This discovery also positioned it as a direct precursor in the laidlomycin biosynthetic pathway. researchgate.net

Streptomyces Species as General Polyether Producers

The genus Streptomyces is renowned for its prolific production of a wide array of secondary metabolites, including a significant number of polyether antibiotics. nih.govetsu.edu While Streptoverticillium olivoreticuli is the specific source of 26-deoxylaidlomycin, the broader Streptomyces genus serves as a rich reservoir for discovering novel polyether compounds and their biosynthetic pathways. researchgate.netnih.gov These bacteria are the main producers of carboxyl ionophores, with approximately 50% of known compounds of this type derived from just two species, Streptomyces hygroscopicus and Streptomyces albus. nih.gov

The genetic potential of Streptomyces often exceeds their expressed metabolic output under standard laboratory conditions, with many biosynthetic gene clusters remaining "silent". etsu.edu This vast, untapped potential drives the exploration of diverse fermentation and cultivation strategies.

Selected Streptomyces SpeciesPolyether Antibiotic Produced
Streptomyces albusSalinomycin, Antibiotic 6016 researchgate.netnih.gov
Streptomyces hygroscopicusK-41 mdpi.com
Streptomyces cinnamonensisMonensin (B1676710) etsu.edunih.gov
Streptomyces lasalocidiLasalocid microbiologyresearch.org
Streptomyces nanchangensisNanchangmycin microbiologyresearch.org
Streptomyces aureofaciensNarasin mdpi.com
Streptomyces chartreusisCalcimycin (A23187) nih.gov
Streptomyces eurocidicusLaidlomycin nih.gov
Streptomyces endusEndusamycin mdpi.com
Streptomyces mutabilisMutalomycin mdpi.com

Coculture Techniques for Inducing Cryptic Metabolite Biosynthesis

To access the silent biosynthetic potential of Streptomyces and related actinomycetes, coculture has emerged as a powerful strategy. etsu.edunih.gov This technique mimics the natural competitive and communicative environment of microorganisms, often inducing the production of secondary metabolites not observed in monocultures. etsu.edutandfonline.com The interaction between different microbial species, whether through direct physical contact or the exchange of signaling molecules, can trigger the expression of cryptic biosynthetic gene clusters. mdpi.comnih.gov

For instance, the polyether antibiotic promomycin, produced by one Streptomyces strain, was found to induce antibiotic production in a neighboring Streptomyces strain when grown in close proximity. nih.govresearchgate.net This demonstrates that polyethers themselves can act as chemical elicitors. researchgate.net Similarly, coculturing Streptomyces with other bacteria or fungi has been shown to enhance or activate the production of various compounds, including polyethers. mdpi.com The One Strain Many Compounds (OSMAC) approach, which includes altering culture conditions and cocultivation, was successfully used to identify new cyclic polyethers from a Streptomyces species. mdpi.com These findings underscore the potential of using microbial interactions to stimulate the production of known and novel polyether antibiotics.

Investigations into Biosynthetic Intermediates

Understanding the step-by-step assembly of complex natural products is a cornerstone of biosynthesis research. The study of 26-deoxylaidlomycin provides a clear example of a metabolic intermediate that is subsequently modified to yield the final product.

Examination of 26-Deoxylaidlomycin's Role as a Precursor in Laidlomycin Biosynthesis

Research has established that 26-deoxylaidlomycin is a direct biosynthetic precursor to laidlomycin. medkoo.com The two compounds are coproduced by Streptoverticillium olivoreticuli, with 26-deoxylaidlomycin representing the penultimate intermediate before the final hydroxylation step that forms laidlomycin. asm.orgresearchgate.net The structural difference between the two molecules is the absence of a hydroxyl group at the C-26 position in 26-deoxylaidlomycin. This relationship suggests a specific enzymatic activity is responsible for this terminal oxidation.

Proposed Enzymatic Conversion Mechanisms, e.g., Compartmentalized Oxidoreductase Activity

The conversion of 26-deoxylaidlomycin to laidlomycin involves a specific hydroxylation reaction at the C-26 methyl group. asm.org This type of reaction in polyether biosynthesis is often catalyzed by a specific class of enzymes, namely oxidoreductases, and more specifically, cytochrome P450 monooxygenases. asm.orgnih.gov In the biosynthesis of the related polyether antibiotic monensin by Streptomyces cinnamonensis, the hydroxylation of the C-26 methyl group is known to be catalyzed by a cytochrome P-450 oxygenase. asm.org

While the specific enzyme in Streptoverticillium olivoreticuli has not been definitively characterized, it is proposed that a similar oxidoreductase is responsible for the conversion. The biosynthesis of polyether backbones is carried out by modular polyketide synthases, but the crucial cyclization and tailoring steps, including oxidations, are performed by other key enzymes like epoxidases and hydrolases. nih.govtandfonline.com The concept of "combinatorial biosynthetic enzymology" highlights that complex pathways often involve multiple tailoring enzymes, including various oxidoreductases, whose precise roles and sequences can be difficult to predict from gene clusters alone. nih.gov Therefore, it is highly probable that a dedicated, likely membrane-associated or compartmentalized, oxidoreductase or cytochrome P450 enzyme performs the final, specific hydroxylation of 26-deoxylaidlomycin to yield laidlomycin.

Comparative Biosynthesis with Related Polyether Structures (e.g., Monensins)

The biosynthesis of 26-deoxylaidlomycin shares a highly conserved pathway with other prominent polyether ionophores, such as the monensins. These natural products are assembled through a multi-stage process orchestrated by complex enzyme systems, primarily in Streptomyces species. psu.edunih.gov The fundamental architecture of their biosynthetic pathways is remarkably similar, with key variations occurring in precursor selection and late-stage chemical modifications, which ultimately give rise to the distinct structures within this antibiotic class.

The general biosynthetic scheme for polyethers like 26-deoxylaidlomycin and monensin can be delineated into three principal stages. nih.gov The first stage involves the construction of a linear polyketide backbone by a modular polyketide synthase (PKS). nih.gov This is followed by the stereoselective epoxidation of the resulting polyene intermediate, a reaction catalyzed by a monooxygenase. nih.gov The final stage is the formation of the characteristic fused cyclic ether rings through a cascade of epoxide-opening cyclizations, which are facilitated by one or more epoxide hydrolases. nih.gov

The assembly of the carbon skeleton for both laidlomycin and monensin pathways begins with the loading of a starter unit and subsequent chain elongation via the decarboxylative condensation of specific extender units. psu.edu These building blocks are typically coenzyme A (CoA) derivatives of short-chain carboxylic acids. psu.edu For instance, the biosynthesis of monensin A involves the incorporation of five acetate (B1210297) units, seven propionate (B1217596) units (as methylmalonyl-CoA), and one butyrate (B1204436) unit (as ethylmalonyl-CoA). beilstein-journals.org The substitution of the butyrate unit with another propionate unit leads to the production of monensin B. beilstein-journals.org The biosynthesis of laidlomycin follows a similar logic, utilizing acetate and propionate precursors.

Table 1: Primary Precursor Units for Monensin A and Laidlomycin Biosynthesis

CompoundStarter/Extender UnitsSource of Carbon Skeleton
Monensin AAcetate, Propionate, ButyrateAssembled from five acetate, seven propionate, and one butyrate-derived units. beilstein-journals.org
LaidlomycinAcetate, PropionateAssembled from acetate and propionate-derived units.

A critical and defining difference in the biosynthetic pathways of 26-deoxylaidlomycin and its hydroxylated counterparts, laidlomycin and monensin A, lies in a late-stage tailoring step. beilstein-journals.org In the biosynthesis of monensin A by Streptomyces cinnamonensis, a late-stage hydroxylation at the C-26 position is crucial for the final structure and its cation-binding integrity. beilstein-journals.org This reaction is catalyzed by a cytochrome P-450 oxygenase. asm.org

The biosynthesis of 26-deoxylaidlomycin, by definition, lacks this final hydroxylation step. Research has shown that the production of 26-deoxymonensins can be achieved in S. cinnamonensis cultures by using inhibitors like metyrapone, which blocks the C-26 hydroxylation step. asm.org Furthermore, some microorganisms naturally produce 26-deoxylaidlomycin alongside laidlomycin. asm.org Studies on laidlomycin biosynthesis have indicated that 26-deoxylaidlomycin serves as the direct precursor to laidlomycin, with the hydroxylation at C-26 being the terminal step in the pathway. medkoo.com This establishes a direct biosynthetic link where the "deoxy" form is an intermediate that is subsequently modified to produce the final, more complex polyether.

Table 2: Comparison of Key Biosynthetic Stages for Monensin A and Laidlomycin

Biosynthetic StageMonensin A PathwayLaidlomycin PathwayKey Enzyme/Process
Polyketide AssemblyFormation of linear polyketide from acetate, propionate, and butyrate units. beilstein-journals.orgFormation of linear polyketide from acetate and propionate units.Polyketide Synthase (PKS) beilstein-journals.org
EpoxidationStereospecific epoxidation of the polyene chain. nih.govbeilstein-journals.orgStereospecific epoxidation of the polyene chain. nih.govMonooxygenase nih.gov
CyclizationCascade of ring-opening cyclizations to form ether rings. beilstein-journals.orgCascade of ring-opening cyclizations to form ether rings. nih.govEpoxide Hydrolase(s) nih.gov
C-26 HydroxylationPresent. A hydroxyl group is added to the C-26 methyl group. beilstein-journals.orgPresent. Converts 26-deoxylaidlomycin to laidlomycin. medkoo.comCytochrome P-450 Oxygenase asm.org

The genetic basis for these pathways further underscores their similarity. The gene clusters responsible for producing polyether antibiotics like monensin and nanchangmycin, a structurally related compound, show significant resemblance. proquest.com This genetic homology reflects the conserved nature of the PKS and tailoring enzymes required for their synthesis, with variations in specific domains accounting for the differences in precursor selection and final chemical structure.

Advanced Structural Elucidation and Characterization Methodologies

Spectroscopic and Spectrometric Approaches

The structural elucidation of 26-Deoxylaidlomycin is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods offer complementary information, with NMR revealing the intricate network of proton and carbon atoms and MS providing data on molecular weight and elemental composition.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a magnetic field. youtube.com It provides detailed insights into the chemical environment of each atom, allowing for the piecing together of a molecule's structure. mdpi.com For complex molecules like polyether antibiotics, high-field NMR instruments are often necessary to achieve the required spectral resolution. mdpi.com

High-field ¹H and ¹³C NMR studies are fundamental to the characterization of 26-Deoxylaidlomycin. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

While specific chemical shift data for 26-Deoxylaidlomycin is detailed in specialized literature, the general approach involves analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities. For instance, studies on the related compound 26-deoxymonensin A have utilized these techniques to confirm its structure, showing excellent agreement with previously published data. asm.org The analysis of ¹H and ¹³C NMR spectra allows for the assignment of signals to specific atoms within the polyether backbone and side chains of the molecule.

Table 1: Representative NMR Data Types for Polyether Antibiotic Characterization

NMR Type Information Provided Example Application
¹H NMR Chemical shift (ppm), multiplicity (e.g., singlet, doublet), integration (proton count), coupling constants (Hz) Identifies distinct proton environments and their connectivity through spin-spin coupling.

| ¹³C NMR | Chemical shift (ppm) | Determines the number of non-equivalent carbons and provides information on their hybridization and chemical environment (e.g., C=O, C-O, CH₃, CH₂, CH). |

This table is illustrative of the data types obtained from NMR experiments used in the structural elucidation of compounds like 26-Deoxylaidlomycin.

To unravel the complex, overlapping signals often present in the 1D NMR spectra of large molecules, two-dimensional (2D) NMR experiments are employed. Correlation SpectroscopY (COSY) is a homonuclear 2D NMR experiment that identifies protons that are coupled to each other, typically those on adjacent carbon atoms. magritek.comyoutube.com

In a COSY spectrum, both axes represent the ¹H NMR chemical shift scale. The diagonal displays the standard 1D ¹H spectrum, while off-diagonal peaks, or "cross-peaks," indicate a correlation (coupling) between two different protons. magritek.com By mapping these correlations, chemists can trace the connectivity of proton networks, assembling molecular fragments piece by piece. magritek.comyoutube.com The application of COSY is crucial for confirming the sequence of methylene (B1212753) (-CH₂-) and methine (-CH-) groups within the complex ring structures and side chains of 26-Deoxylaidlomycin.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. labmanager.com It is a highly sensitive method used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. univie.ac.atuni-rostock.de This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass, as each unique formula has a distinct theoretical mass due to the mass defect of individual isotopes. uni-rostock.de

For 26-Deoxylaidlomycin, HRMS analysis was used to establish its molecular formula as C₃₇H₆₂O₁₁. nih.gov This information is a critical first step in structural elucidation, complementing the data obtained from NMR.

Table 2: HRMS Data for 26-Deoxylaidlomycin

Compound Molecular Formula Analysis Method Reference

LC-HRESIMS: Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). iaea.org The resulting fragment ions are then analyzed by a second mass spectrometer, providing valuable information about the molecule's structure.

The negative-ion CID mass spectra of 26-Deoxylaidlomycin have been reported. researchgate.net Analysis of its fragmentation pattern reveals that, unlike the related monensins which retain alkali metals in their fragments, the product ions of laidlomycins, including 26-Deoxylaidlomycin, are typically sodium-free. researchgate.net This distinct fragmentation behavior serves as a key diagnostic feature for differentiating between classes of polyether antibiotics and helps confirm the structural assignments of the parent molecule. researchgate.netresearchgate.net

Table 3: List of Compounds Mentioned

Compound Name
26-Deoxylaidlomycin
26-deoxymonensin A
Laidlomycin (B1674327)

Chromatographic-Mass Spectrometric Coupling (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of complex mixtures, offering high sensitivity and selectivity. sciex.commdpi.com This method is particularly well-suited for the determination of compounds like 26-deoxylaidlomycin in various matrices. researchgate.net The process involves separating the components of a mixture using liquid chromatography, followed by their ionization and analysis by tandem mass spectrometry. nih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances the selectivity and sensitivity of the analysis. sciex.com This technique has been successfully applied to the analysis of a wide range of compounds, including mycotoxins in grain and various drugs and their metabolites in biological fluids. researchgate.netsciex.com A key advantage of LC-MS/MS is its ability to quantify thousands of proteins simultaneously, making it a high-throughput method. mdpi.com For the analysis of short-chain fatty acids, a direct LC-MS/MS technique has been developed that avoids the need for derivatization, simplifying sample preparation. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. ebsco.com The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the different chemical bonds. mdpi.com The resulting FTIR spectrum is a unique "fingerprint" of the molecule. spectroscopyonline.com FTIR has been used to study a wide range of biological systems and molecules. nih.govnih.gov For example, it has been employed to investigate the interaction of drugs with DNA and cells, suggesting that the drug adriamycin may interact with membrane proteins. nih.gov In the field of microbiology, FTIR spectroscopy has shown promise as a rapid and affordable method for typing bacteria, such as vancomycin-resistant Enterococcus faecium, to assist in outbreak investigations. nih.gov The technique is also used in the classification of plants and other organisms. spectroscopyonline.com The analysis of an FTIR spectrum can provide information on the main molecular components, including proteins, lipids, nucleic acids, and carbohydrates. mdpi.com

Computational Chemistry for Structural Confirmation and Energetics

Computational chemistry has become an indispensable tool in modern chemical research, complementing experimental techniques by providing detailed insights into molecular structures, properties, and energetics. openaccessjournals.comwikipedia.org By employing methods rooted in theoretical chemistry and quantum mechanics, researchers can model complex chemical systems and predict their behavior. openaccessjournals.commdpi.com

Protonation Site Identification via Computational Modeling

The identification of protonation sites is crucial for understanding a molecule's behavior in different chemical environments. arxiv.org Computational models, particularly those based on quantum mechanics, can accurately predict the most likely sites of protonation. appleacademicpress.com These methods often involve calculating the pKa values for various potential protonation centers within the molecule. arxiv.org Advanced approaches may utilize equivariant neural networks to predict micro-pKa values. arxiv.org The process typically starts with generating the 3D structure of the molecule and then identifying potential protonation sites, often using SMARTS patterns. arxiv.org

Equilibrium Geometry and Energy Calculations

Computational chemistry allows for the determination of a molecule's equilibrium geometry, which is the three-dimensional arrangement of atoms corresponding to the minimum on the potential energy surface. iupac.org This is achieved by performing energy minimization calculations, where the total energy of the molecule is calculated for different atomic arrangements until the lowest energy conformation is found. iupac.org These calculations are often performed using methods like Density Functional Theory (DFT). appleacademicpress.com The resulting equilibrium geometry provides a static picture of the molecule, while further calculations can explore its dynamic properties. mdpi.com Such computational studies are vital across various scientific disciplines, from drug design to materials science. wikipedia.orgappleacademicpress.com

Mechanism of Action Studies at the Molecular and Cellular Levels

Ion Transport Dynamics Across Biological Membranes

26-Deoxylaidlomycin, like other polyether ionophores, modifies the permeability of cellular membranes to specific cations. wikipedia.orgnih.gov This is not achieved by creating a fixed channel but by acting as a mobile carrier that shuttles ions across the lipid bilayer. wikipedia.org

The transport of ions facilitated by 26-deoxylaidlomycin occurs via a passive mechanism, meaning it does not require metabolic energy such as ATP hydrolysis. wikipedia.orgresearchgate.net As a highly lipophilic (lipid-soluble) molecule, it can readily associate with and diffuse through the hydrophobic core of biological membranes. researchgate.netfrontiersin.orgnih.gov The process involves the ionophore binding a specific ion on one side of the membrane, traversing the membrane as a complex, and releasing the ion on the opposite side. wikipedia.orgresearchgate.net This movement is driven by the prevailing electrochemical gradient of the transported ion. nih.gov

Polyether ionophores exhibit varying degrees of selectivity for different cations, a property determined by their unique three-dimensional structure and the nature of their internal, oxygen-rich cavity. nih.govfrontiersin.orgnih.gov Research comparing 26-deoxylaidlomycin to its parent compound, laidlomycin (B1674327), and the well-studied ionophore monensin (B1676710) A, has elucidated its specific transport capabilities. nih.gov Studies using a model system with a layer of organic solvent to mimic a biological membrane demonstrated that 26-deoxylaidlomycin shows a pronounced preference for monovalent cations, particularly sodium (Na⁺), over divalent cations like calcium (Ca²⁺). nih.gov

In a comparative study, 26-deoxylaidlomycin was found to mediate a significantly higher transport rate for sodium compared to calcium. nih.gov This preference for monovalent cations is a key aspect of its biological activity. frontiersin.orgnih.gov

Table 1: Cation Transport Specificity of 26-Deoxylaidlomycin

This table summarizes the comparative transport efficiency of 26-Deoxylaidlomycin for different cations based on available research findings.

CationRelative Transport RateFindingSource
Sodium (Na⁺) ~10x higher than CalciumDisplayed a tenfold higher transport rate for sodium compared to calcium. nih.gov
Calcium (Ca²⁺) LowerTransport of divalent cations was found to be approximately 100 times lower with the related compound laidlomycin. 26-deoxylaidlomycin showed a significantly reduced, but measurable, transport rate compared to sodium. nih.gov

The core of 26-deoxylaidlomycin's function lies in its ability to form stable, lipid-soluble complexes with cations. frontiersin.orgnih.gov Structurally, polyether ionophores possess a flexible carbon backbone that allows them to form a three-dimensional, cage-like structure around a cation. nih.govresearchgate.net This conformation orients polar, oxygen-rich groups inward to coordinate with the positively charged ion, while presenting a nonpolar, hydrophobic exterior. researchgate.net This structural arrangement effectively shields the cation's charge, allowing the entire ionophore-cation complex to dissolve in and diffuse across the lipid membrane. researchgate.netfrontiersin.orgnih.gov This initial complex formation is a reversible process, allowing the ionophore to release the ion and return for another transport cycle. wikipedia.org

Cellular Homeostasis Perturbation

By transporting cations across membranes, 26-deoxylaidlomycin fundamentally alters the ionic balance of the cell, leading to a cascade of disruptive effects.

Cells invest significant energy to maintain precise electrochemical gradients of ions like Na⁺ and K⁺ across their membranes. scispace.comeuropa.eu These gradients are crucial for numerous physiological functions. scispace.com 26-Deoxylaidlomycin and other polyether ionophores collapse these essential gradients by providing an alternative pathway for ions to leak across the membrane down their concentration gradient. frontiersin.orgnih.gov This action effectively short-circuits the cell's ion-motive forces, leading to an uncontrolled influx or efflux of specific cations and disrupting the carefully maintained intracellular environment. frontiersin.orgnih.gov

The disruption of ion gradients has far-reaching consequences, as many vital cellular processes are powered by them. frontiersin.orgnih.gov For instance, the transport of nutrients like glucose and amino acids into the cell is often coupled to the co-transport of sodium ions (Na⁺/glucose symporters). frontiersin.org By dissipating the sodium gradient, 26-deoxylaidlomycin can indirectly inhibit nutrient uptake and, consequently, cellular metabolism and ATP synthesis. frontiersin.org The altered intracellular ion concentrations can also interfere with enzymatic activities, pH regulation, and other critical functions, ultimately compromising cell viability. frontiersin.orgnih.gov

Impact on Microbial Metabolic Pathways

The polyether ionophore antibiotic, 26-deoxylaidlomycin, exerts significant influence over various microbial metabolic pathways, ultimately contributing to its antimicrobial properties. Its primary mode of action revolves around the disruption of ion gradients across cellular membranes, which in turn interferes with essential metabolic processes.

Effects on Carbohydrate Metabolism and Uptake Systems

26-Deoxylaidlomycin, like other polyether ionophores, is understood to disrupt the intricate systems of carbohydrate metabolism and uptake in susceptible microorganisms. Bacteria have evolved sophisticated transport mechanisms to acquire essential carbohydrates from their environment. These include the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS), ATP-binding cassette (ABC) transporters, and various permeases. nih.govnih.gov The functionality of many of these systems is critically dependent on the maintenance of a precise electrochemical gradient across the cell membrane.

By acting as an ionophore, 26-deoxylaidlomycin facilitates the transport of cations across the membrane, dissipating the proton motive force that drives many of these transport systems. nih.gov This disruption can lead to a significant reduction in the uptake of essential carbohydrates such as glucose. For instance, the inhibition of Na+/glucose symporters due to a disrupted ion gradient can directly impede glucose import. nih.gov The diminished availability of intracellular carbohydrates subsequently impacts central metabolic pathways like glycolysis and the citric acid cycle, leading to a reduction in the production of energy and essential biosynthetic precursors. nih.gov

Table 1: Illustrative Impact of Ionophores on Bacterial Carbohydrate Uptake

Carbohydrate Uptake SystemTransport MechanismPostulated Effect of 26-DeoxylaidlomycinConsequence
Phosphotransferase System (PTS)Group translocationIndirect inhibition via disruption of cellular energy stateReduced uptake of sugars like fructose (B13574) and mannose
ABC TransportersATP hydrolysisImpaired function due to decreased ATP availabilityDecreased import of various sugars
Solute-Sodium Symporters (SSS)Sodium ion gradientDissipation of the sodium gradientInhibition of glucose and galactose uptake

Alterations in Amino Acid Transport

The transport of amino acids, vital for protein synthesis and various metabolic functions, is another key process affected by 26-deoxylaidlomycin. Bacteria utilize a variety of amino acid transport systems, including ABC transporters and secondary transporters that rely on ion gradients. nih.govnih.gov The disruption of the membrane potential and ion gradients by 26-deoxylaidlomycin can severely impair the function of these transport systems.

This interference can lead to a state of amino acid starvation within the bacterial cell, even when external sources are available. The reduced intracellular pool of amino acids hampers protein synthesis, a critical process for bacterial growth and survival. Furthermore, the altered transport can disrupt the delicate balance of amino acid homeostasis, triggering stress responses within the microorganism. nih.gov

Influence on ATP Synthesis Pathways

A crucial aspect of the mechanism of action of 26-deoxylaidlomycin is its profound impact on cellular energy production, specifically ATP synthesis. In most bacteria, ATP is primarily generated through oxidative phosphorylation, a process that relies on the proton motive force established by the electron transport chain. nih.gov This proton gradient drives the activity of ATP synthase, which phosphorylates ADP to ATP.

By creating an alternative pathway for protons and other cations to traverse the membrane, 26-deoxylaidlomycin effectively uncouples the electron transport chain from ATP synthesis. nih.gov This uncoupling leads to a dissipation of the proton motive force, directly inhibiting the function of ATP synthase and causing a dramatic decrease in the intracellular ATP concentration. The resulting energy depletion cripples numerous essential cellular processes that are dependent on ATP, including macromolecular synthesis, cell division, and maintenance of cellular integrity.

Mechanisms of Action in Protozoan Parasites (e.g., Eimeria tenella)

26-Deoxylaidlomycin is suggested to have potential applications in combating coccidiosis, a disease caused by protozoan parasites of the genus Eimeria, such as Eimeria tenella. Its mechanism of action in these eukaryotic parasites mirrors its effects in bacteria, primarily revolving around its ionophoretic properties.

Intracellular Ion Concentration Changes (Na+, K+)

The defining characteristic of polyether ionophores like 26-deoxylaidlomycin is their ability to transport cations across biological membranes. In the context of Eimeria tenella, this leads to significant alterations in the intracellular concentrations of crucial ions, particularly sodium (Na+) and potassium (K+). These ionophores exhibit a degree of selectivity for different cations. nih.gov

Studies on the related ionophore monensin have shown that it induces an influx of Na+ into the parasite, followed by an exchange for intracellular K+. nih.gov This disrupts the normal high-potassium, low-sodium intracellular environment that is essential for numerous physiological processes in the parasite, including enzyme function, maintenance of membrane potential, and regulation of cell volume. The influx of cations and water can lead to swelling and eventual lysis of the parasite.

Table 2: Anticipated Changes in Intracellular Ion Concentrations in Eimeria tenella upon Exposure to 26-Deoxylaidlomycin

IonNormal Intracellular ConcentrationExpected Change with 26-DeoxylaidlomycinPhysiological Consequence
Sodium (Na+)LowSignificant IncreaseDisruption of osmotic balance, enzyme inhibition
Potassium (K+)HighDecreaseImpairment of membrane potential, metabolic disruption

Proposed Ion Exchange Models

The mechanism by which 26-deoxylaidlomycin facilitates the movement of ions across the parasite's membrane can be described by ion exchange models. These models propose that the lipophilic ionophore embeds itself within the cell membrane and acts as a mobile carrier for cations.

A widely accepted model for polyether ionophores suggests an electrically neutral (electroneutral) exchange mechanism. In this model, the ionophore, in its protonated form, diffuses across the membrane to the intracellular side. There, it releases a proton and binds to a cation, such as K+. This ionophore-cation complex then diffuses back to the extracellular side, where it releases the cation in exchange for a proton or another cation like Na+. This continuous cycle effectively swaps intracellular and extracellular cations, leading to the collapse of the natural ion gradients. This process disrupts the parasite's ability to regulate its internal environment, ultimately leading to its demise. nih.gov

Structure Activity Relationship Sar and Structural Modification Studies

Rational Design and Synthesis of 26-Deoxylaidlomycin Analogs and Derivatives

Rational drug design leverages SAR insights to create new molecules with improved or altered properties. For 26-Deoxylaidlomycin, this would involve the synthesis of analogs where specific functional groups or structural segments are systematically altered. Based on general principles of polyether antibiotic SAR, potential modifications could include:

Alterations to the polyether chain: Modifying the length, branching, or stereochemistry of the polyether backbone could influence ion-binding capabilities and membrane permeability.

Introduction or removal of hydroxyl groups: The presence and position of hydroxyl groups are often critical for hydrogen bonding and coordination with metal ions.

The synthesis of such analogs would typically involve established organic synthesis techniques, potentially building upon knowledge gained from the total synthesis of related compounds like laidlomycin (B1674327) semanticscholar.org. The biological activity of these synthesized analogs would then be rigorously tested to establish new SAR data points, guiding further design iterations. However, specific examples of synthesized 26-Deoxylaidlomycin analogs and their associated activity data were not found in the provided search results.

Computational Approaches in SAR Analysis

Computational methods offer powerful tools to predict, analyze, and rationalize SAR, accelerating the drug discovery process by reducing the need for extensive experimental synthesis and testing.

In silico modeling encompasses various computational techniques used to predict the biological activity of molecules based on their structures. For 26-Deoxylaidlomycin, these methods could be employed to:

Predict binding affinities: Molecular docking simulations can predict how well a molecule binds to a hypothetical target by modeling the interaction between the ligand and the protein's active site. This requires knowledge of the target's three-dimensional structure beilstein-journals.orgnih.gov.

Virtual Screening: Large libraries of compounds can be screened computationally to identify potential new analogs or lead compounds with predicted activity against a specific target.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity can guide the design of new molecules that fit this pharmacophore beilstein-journals.org.

While general applications of in silico modeling for drug discovery are well-documented nih.govbeilstein-journals.orgnih.govnih.gov, specific in silico modeling studies predicting the activity of 26-Deoxylaidlomycin or its derivatives were not detailed in the provided snippets.

Quantitative Structure-Activity Relationship (QSAR) methodologies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity nih.govtaylorfrancis.commdpi.com. This involves:

Molecular Descriptors: Quantifying structural features (e.g., size, shape, electronic properties, lipophilicity) of molecules using various descriptors taylorfrancis.com.

Model Building: Using statistical techniques (e.g., linear regression, machine learning algorithms) to build predictive models that correlate these descriptors with observed biological activity uni-bonn.debeilstein-journals.orgnih.govtaylorfrancis.commdpi.comnih.govnih.gov.

Validation: Rigorously validating the developed QSAR models using statistical metrics (e.g., R², Q², RMSE) and external datasets to ensure their predictive power and reliability mdpi.comresearchgate.net.

QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing candidates for experimental synthesis and testing. They are invaluable for understanding which structural features are most influential for activity and for optimizing lead compounds uni-bonn.denih.govnih.govtaylorfrancis.com. Although QSAR is a widely applied technique in medicinal chemistry nih.govnih.govtaylorfrancis.commdpi.comnih.govnih.gov, specific QSAR models developed for 26-Deoxylaidlomycin or its direct analogs were not identified in the provided search results.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

While specific quantum chemical calculations detailing the electronic structure and reactivity of 26-Deoxylaidlomycin were not extensively elaborated upon in the reviewed literature, general computational approaches have been mentioned in studies involving this compound. In one instance, the B3LYP/6-31G(d) model was noted for furnishing equilibrium geometries and energies in a study context where 26-Deoxylaidlomycin was reported. researchgate.net Discussions regarding fragmentation mechanisms, such as classical charge-remote fragmentation and 6-electron classical charge-remote fragmentation mechanisms, were also presented in relation to laidlomycins, a class to which 26-Deoxylaidlomycin belongs. researchgate.net These fragmentation pathways are crucial for understanding the compound's behavior under mass spectrometry conditions, offering insights into its structural stability and potential reactive sites. However, the direct application of these quantum chemical methods to elucidate the intrinsic electronic structure and reactivity profile of 26-Deoxylaidlomycin itself was not explicitly detailed.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Information regarding molecular dynamics (MD) simulations specifically focused on the conformational analysis of 26-Deoxylaidlomycin or its ligand binding properties was limited in the provided sources. One study mentioned that X-ray crystallography and molecular dynamics simulations were employed to develop a model that rationalizes the selectivity of other compounds within the research for specific targets (PfKRS1 and CpKRS). researchgate.net While 26-Deoxylaidlomycin was identified in this research, the MD simulations described were not explicitly stated to have been performed on 26-Deoxylaidlomycin itself for its own conformational landscape or its direct binding interactions. Therefore, detailed findings on its conformational dynamics or its role as a ligand through MD simulations are not available from the reviewed literature.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking studies have been conducted in research where 26-Deoxylaidlomycin was identified, although these investigations primarily focused on other isolated compounds from the same studies. Specifically, compounds identified as actinosporin E, H, and G (1-3), tetragulol (5), and capillasterquinone B (6) were subjected to molecular docking experiments against various malaria targets. mdpi.com These studies aimed to predict ligand-target interactions and identify potential therapeutic leads. The docking experiments achieved notable scores, with binding energies ranging from −8.5 to −9.1 kcal/mol against lysyl-tRNA synthetase (PfKRS1), a key target in malaria research. mdpi.com These investigations provided insights into the binding modes and interactions, such as hydrogen bonding, π-anion or π-cation interactions, and hydrophobic interactions, within the active site of PfKRS1. researchgate.netmdpi.com While these computational analyses were performed on related compounds, they highlight the application of molecular docking in the broader context of research involving natural products like 26-Deoxylaidlomycin.

Docking Study Findings for Related Compounds

Biological Activity Research from a Mechanistic Perspective

Antimicrobial Action Mechanisms

Polyether ionophores possess broad-spectrum antimicrobial properties, affecting both bacteria and fungi, although specific mechanisms for 26-Deoxylaidlomycin in these contexts are not fully elucidated in the provided literature.

Polyether ionophores (PIs) exhibit antibacterial activity by disrupting the critical ion gradients necessary for bacterial cell viability, particularly affecting processes reliant on transmembrane ion transport wur.nlresearchgate.netontosight.aiwikipedia.org. While specific studies detailing the precise antibacterial mechanisms of 26-Deoxylaidlomycin against Gram-positive bacteria were not found, the general mechanism involves the disruption of ion balance across the bacterial cell membrane. This can lead to impaired cellular functions and, ultimately, cell death wikipedia.org. General antibacterial strategies involve targeting cell walls, membranes, or intracellular processes mdpi.comresearchgate.netfrontiersin.orgdovepress.com.

Specific research detailing the antifungal mechanisms of 26-Deoxylaidlomycin was not identified in the provided search results. General antifungal drug mechanisms often involve interfering with the synthesis of ergosterol, a vital component of fungal cell membranes, or targeting cell wall synthesis pathways amazonaws.commdpi.comsemanticscholar.org.

Polyether ionophores have shown promise in controlling drug-resistant bacterial infections nih.gov. The mechanisms by which bacteria develop multidrug resistance are varied, including the production of enzymes that inactivate antibiotics, the enhanced activity of efflux pumps that expel drugs, and alterations in drug target sites researchgate.netdovepress.commdpi.commdpi.comfrontiersin.orgnih.gov. While PIs can contribute to overcoming resistance, specific mechanistic insights into how 26-Deoxylaidlomycin combats MDR strains were not detailed in the available literature.

Information regarding the specific impact of 26-Deoxylaidlomycin on bacterial biofilms or persister cell phenotypes was not found in the reviewed literature. Generally, biofilms create protective environments that hinder antibiotic penetration, while persister cells represent a dormant subpopulation tolerant to antibiotics, often regulated by mechanisms like toxin-antitoxin systems researchgate.netnih.govnumberanalytics.comnih.govfrontiersin.org.

Antiprotozoal Action Mechanisms (e.g., Coccidial Parasites)

Polyether ionophores, including carboxylic ionophores like laidlomycin (B1674327), are widely used as anticoccidial feed additives, indicating significant antiprotozoal activity within this class of compounds wur.nlresearchgate.netwikipedia.org. The mechanism of action against protozoa, similar to bacteria, is understood to involve the disruption of essential ion gradients across their cell membranes, thereby interfering with critical physiological processes nih.govwur.nlwikipedia.org. While 26-Deoxylaidlomycin is related to laidlomycin and is classified as a polyether ionophore with passive transport capabilities wur.nlresearchgate.netnih.gov, specific mechanistic details of its antiprotozoal action against coccidial parasites were not found.

Antiviral Mechanisms of Action

No specific antiviral mechanisms of action for 26-Deoxylaidlomycin were identified in the provided search results. Antiviral drug mechanisms typically involve interfering with viral entry, replication, or assembly, often by targeting viral enzymes or host cell machinery nih.govwikipedia.orgmdpi.comnih.govdrugbank.com.

Mechanistic Investigations of Herbicidal Properties

Polyether ionophores, a class of compounds to which 26-Deoxylaidlomycin belongs, have been investigated for their potential herbicidal activities nih.govresearchgate.net. Studies suggest that molecules within this class can exhibit a range of biological effects, including herbicidal action nih.govresearchgate.net. However, specific mechanistic investigations detailing how 26-Deoxylaidlomycin exerts its herbicidal effects, including its precise molecular targets or biochemical pathways within plants, are not elaborated upon in the provided literature. General mechanisms of herbicide action often involve interference with essential plant processes such as photosynthesis, lipid synthesis, or amino acid biosynthesis weedscience.orgnih.govalberta.ca. Without further specific research detailed in the available sources, the precise herbicidal mechanism of 26-Deoxylaidlomycin remains uncharacterized.

Studies on Central Nervous System and Immunoregulatory System Modulation

Research has explored the effects of polyether ionophores, including 26-Deoxylaidlomycin, on the central nervous system (CNS) and immunoregulatory systems nih.govresearchgate.net. These studies indicate a potential for compounds in this class to influence these complex biological systems nih.govresearchgate.net. However, the provided information does not detail the specific mechanisms by which 26-Deoxylaidlomycin might modulate CNS or immunoregulatory functions, nor does it identify particular targets within these systems. Understanding the intricate interactions within the CNS and immune responses typically involves examining neurotransmitter pathways, cellular signaling cascades, and immune cell activation processes, but these specific details for 26-Deoxylaidlomycin are not available in the current literature.

Antimalarial Mechanisms of Action (e.g., Plasmodium falciparum Targets)

26-Deoxylaidlomycin has shown potential as an antimalarial agent, with studies suggesting its mechanism of action may be akin to that of chloroquine (B1663885) researchgate.net. Chloroquine, a well-established antimalarial drug, primarily functions by inhibiting the detoxification of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite Plasmodium falciparum nih.gov. Parasites digest hemoglobin to obtain amino acids, releasing free heme. To neutralize this toxic heme, the parasite polymerizes it into inert crystals of hemozoin. Chloroquine accumulates in the parasite's acidic digestive vacuole and interferes with this heme polymerization process, leading to a buildup of toxic free heme, which ultimately kills the parasite nih.gov.

Resistance Mechanisms and Evolutionary Biology of Polyether Ionophores

Genetically Encoded Resistance Determinants in Microorganisms

While resistance to polyether ionophores was historically attributed to phenotypic adaptations, recent research has elucidated specific genetically encoded resistance mechanisms. A notable discovery is the narA and narB genes, which together encode an ABC-type transporter system designated NarAB researchgate.netnih.govfrontiersin.orgasm.orgfrontiersin.org. This transporter confers reduced susceptibility to several PIs, including narasin, salinomycin, and maduramicin, though it does not confer resistance to monensin (B1676710) nih.govfrontiersin.org. These genes have been identified in important bacterial species like Enterococcus faecium and Enterococcus faecalis, commonly found in livestock environments researchgate.netnih.govasm.org. The identification of narAB marks a significant advancement in understanding the genetic underpinnings of PI resistance, although a comprehensive catalog of resistance genes for all PIs is still under development nih.govfrontiersin.orgfrontiersin.org.

Co-localization of Resistance Mechanisms on Transferable Plasmids

A critical concern in the study of PI resistance is its potential for co-selection with resistance to medically important antimicrobials (MIAs). Evidence strongly suggests that genes conferring PI resistance, such as the narAB operon, are frequently located on transferable plasmids researchgate.netnih.govasm.orgwur.nl. These mobile genetic elements can also carry genes conferring resistance to MIAs, including vancomycin (B549263) (vanA), erythromycin (B1671065) (ermB), and tetracycline (B611298) (tet genes) researchgate.netasm.orgwur.nl. For instance, narAB has been found on plasmids alongside vanA in E. faecium isolates from poultry, and in E. faecalis, it has been identified on plasmids associated with tetracycline and erythromycin resistance genes asm.orgwur.nl. The presence of PI resistance genes on mobile elements implies that the use of PIs can exert selective pressure, potentially driving the dissemination and persistence of resistance to both PIs and clinically relevant antibiotics within bacterial populations researchgate.netasm.orgwur.nl.

Physiological Adaptations Leading to Microbial Resistance

Beyond specific genetic determinants, microorganisms can develop resistance to PIs through various physiological adaptations. Studies have indicated that adaptation to monensin in bacteria such as Clostridium aminophilum, Clostridium perfringens, Enterococcus faecalis, and Enterococcus faecium is associated with an increase in cell wall thickness frontiersin.orgasm.org. These observed alterations in cell wall or envelope characteristics were found to be reversible upon removal of the ionophore from the culture medium, suggesting a physiological basis for resistance rather than genetic mutation frontiersin.orgasm.org. Furthermore, some bacteria may acquire temporary resistance by mechanisms such as actively removing the ionophore from their cell membrane or by forming protective layers wur.nl. Persister cells and biofilms, which represent metabolically distinct subpopulations of bacteria, also exhibit heightened resistance to PIs compared to actively growing cells, contributing to reduced susceptibility frontiersin.org.

Comparative Analysis of Resistance Profiles across Diverse Polyether Ionophores

The spectrum of resistance and the underlying mechanisms can vary significantly among different polyether ionophores. For example, the narAB operon confers resistance to narasin, salinomycin, and maduramicin, but notably, it does not confer resistance to monensin nih.govfrontiersin.org. This highlights that cross-resistance patterns are not uniform across all PIs. Comparative studies have revealed differences in the activity of various ionophores against specific bacterial strains and under different conditions. While PIs are generally considered inactive against Gram-negative bacteria due to the impermeability of their outer membrane, certain PIs, such as septamycin, noboritomycin A, and B, have demonstrated activity against Gram-negative species nih.gov. Research on 26-Deoxylaidlomycin indicates it possesses antibacterial activity, with one study reporting its activity against Bacillus subtilis to be approximately four times greater than that of laidlomycin (B1674327) asm.orgresearchgate.net. However, detailed comparative resistance profiles specifically involving 26-Deoxylaidlomycin against a broad range of resistant strains or mechanisms are not extensively documented in the available literature. Generally, the development of resistance to PIs appears to be a slow process with a low frequency, potentially attributable to their complex mechanisms of action and inherent toxicity nih.govasm.org.

Compound List:

26-Deoxylaidlomycin

A23187

Avoparcin

Bacitracin

Calcimycin

Ciprofloxacin

Erythromycin

Ferensimycin-A

Fluostatin-B

Gentamicin

Heterobactin B

HIV-1

Influenza virus

Inostamycin

Kaimonolide B

Lasalocid

Laidlomycin

Linezolid

Lucentamycin C

Maduramicin

Metronidazole

Mitomycin-K

Monensin

MRSA

Mutalomycin

Nanchangmycin

Narasin

Neisseria pharyngi

Nigericin

Noboritomycin A

Noboritomycin B

Octapeptin

Oxacillin

Piericidin-F

Plasmid

Polymyxin B

Proferrioxamine-A1

Salinomycin

SARS-CoV-2

Semduramycin

Septamycin

SXT

Tetracycline

Tetronasin

Tiamulin

Toxoplasma gondii

Trimethoprim

Tuberculosis

Valinomycin

Vancomycin

VRE

Zika virus

Data Tables:

Table 1: Genetically Encoded Resistance Determinants for Polyether Ionophores

Resistance Gene(s)Conferred Resistance ToPrimary Target Organism(s)Associated PI(s)Notes
narA, narBReduced susceptibilityEnterococcus faecium, Enterococcus faecalisNarasin, Salinomycin, MaduramicinEncodes an ABC-type transporter. Does not confer resistance to Monensin.
tnrB2, tnrB3ResistanceStreptomyces longisporoflavusTetronasinIdentified in the producing organism as a self-resistance mechanism.

Table 2: Plasmid-Mediated Co-localization of PI Resistance Genes with Other Antibiotic Resistance Genes

PI Resistance Gene(s)Associated Plasmid FeaturesCo-localized MIA Resistance GenesExample Host BacteriaNotes
narABTransferable plasmids, often with mobile elements (transposons, IS elements)vanA (Vancomycin), ermB (Erythromycin), tet(L), tet(M), tet(O) (Tetracycline)Enterococcus faecium, Enterococcus faecalisPlasmids carrying narAB can also harbor genes for resistance to medically important antibiotics, facilitating co-selection.

Table 3: Physiological Adaptations Associated with Polyether Ionophore Resistance

Physiological AdaptationAssociated PI(s)Host Organism(s)Observed Effect / MechanismNotes
Cell Wall ThickeningMonensinClostridium aminophilum, Clostridium perfringens, Enterococcus faecalis, Enterococcus faeciumIncreased cell wall thickness, potentially altering membrane permeability or interaction with ionophores.Reversible upon removal of the ionophore, suggesting a physiological adaptation.
Altered Cell Envelope CharacteristicsMonensinClostridium aminophilumChanges in cell wall/envelope composition.
Efflux Pump ActivityTetronasinStreptomyces longisporoflavusUpregulation of ABC-type efflux pumps reducing intracellular ionophore concentration.Identified as a self-resistance mechanism in the producing organism.
Persister Cell FormationVarious PIsStaphylococcus aureusPersister cells exhibit higher resistance to PIs compared to exponentially growing bacteria.
Biofilm FormationVarious PIsStaphylococcus aureusBiofilms exhibit higher resistance to PIs compared to exponentially growing bacteria.

Target Identification and Deconvolution Strategies for 26 Deoxylaidlomycin

Chemical Genetics Approaches to Identify Molecular Targetsmdpi.comuniversiteitleiden.nl

Chemical genetics utilizes small molecules to perturb biological systems, offering a powerful approach to uncover new drug targets. nih.gov This methodology is conceptually similar to traditional genetics, where genes are manipulated to observe resulting phenotypic changes. In chemical genetics, the small molecule, in this case, 26-deoxylaidlomycin, serves as the tool to induce a specific phenotype, and subsequent investigations aim to identify the protein or proteins with which it interacts to produce this effect.

A key challenge in chemical genetics is the identification of the efficacy targets of the small-molecule probes. nih.gov The process involves a phenotypic screen where the entire molecular signaling pathway is probed in an unbiased manner to find the most drug-sensitive node. nih.gov Once a bioactive compound is identified, various biochemical and genetic approaches are employed for target deconvolution. nih.gov

Key Strategies in Chemical Genetics for Target Identification:

StrategyDescriptionPotential Application for 26-Deoxylaidlomycin
Forward Chemical Genetics Begins with a desired phenotype and screens for small molecules that induce it. The subsequent challenge is to identify the molecular target responsible for the observed phenotype.Screening for cellular processes perturbed by 26-deoxylaidlomycin and then working to identify the protein(s) involved.
Reverse Chemical Genetics Starts with a known protein target and screens for small molecules that modulate its function.If putative targets for 26-deoxylaidlomycin are hypothesized, this approach could be used to validate them.
Target Validation Essential to confirm that the pharmacological modulation of the identified target leads to the desired phenotype. This often involves the use of chemical probes. universiteitleiden.nlDevelopment of a 26-deoxylaidlomycin-based probe to confirm engagement with its cellular target. universiteitleiden.nl

Affinity-Based Proteomics for Direct Protein Target Identificationmdpi.com

Affinity-based proteomics is a direct biochemical method for identifying the protein targets of a small molecule. This technique relies on the principle of using a modified version of the bioactive compound to "fish" for its binding partners in a complex biological sample, such as a cell lysate.

The general workflow involves chemically modifying 26-deoxylaidlomycin to incorporate a reactive group and a reporter tag (like biotin). This modified probe is then incubated with the proteome. The reactive group allows for covalent linkage to the target protein, and the reporter tag enables the isolation and enrichment of the probe-bound proteins. The captured proteins are then identified using mass spectrometry.

Common Techniques in Affinity-Based Proteomics:

Affinity Chromatography: The small molecule is immobilized on a solid support and used to capture its binding partners from a protein extract. technologynetworks.com

Photoaffinity Labeling: A photo-reactive group is incorporated into the small molecule probe. Upon UV irradiation, the probe covalently binds to its target, allowing for subsequent identification. rsc.org

Genetic Screening Methods for Pathway Elucidationmdpi.comuniversiteitleiden.nl

Genetic screening methods provide an alternative and complementary approach to biochemical methods for target identification. These techniques leverage genetic manipulations to identify genes and pathways that are affected by the small molecule of interest.

One powerful approach involves combining the results from small-molecule and RNA interference (RNAi) perturbations. nih.gov Genome-wide RNAi screens can be performed to identify phenotypes that are similar to those induced by the small molecule. nih.gov Genes that, when silenced, produce a similar phenotype to 26-deoxylaidlomycin treatment would be considered candidate targets or key components of the affected pathway.

Examples of Genetic Screening Approaches:

MethodDescriptionRelevance to 26-Deoxylaidlomycin
RNAi Screening Systematically knocking down the expression of genes to identify those that either mimic or alter the cellular response to the compound. nih.govCould reveal genes that are essential for the biological activity of 26-deoxylaidlomycin.
CRISPR/Cas9-based Screening Utilizes CRISPR technology for genome-wide screening to identify genes that, when knocked out, confer resistance or sensitivity to the compound.Can pinpoint specific genes that are critical for the mechanism of action of 26-deoxylaidlomycin.
Yeast Three-Hybrid System A genetic method used to detect interactions between a small molecule and a protein.Could be adapted to screen a library of proteins for interaction with 26-deoxylaidlomycin.

Computational Target Prediction Algorithms

Computational methods have become increasingly important in predicting the potential targets of small molecules, thereby narrowing down the candidates for experimental validation. frontiersin.org These in silico approaches utilize various algorithms and databases to predict drug-target interactions based on the chemical structure of the compound and the known information about protein targets.

Machine Learning Applications in Target Identificationmdpi.comnih.gov

Machine learning (ML) and artificial intelligence (AI) are revolutionizing target identification by analyzing vast and complex biological datasets. dev.to ML algorithms can be trained on large databases of known drug-target interactions to predict new interactions for compounds like 26-deoxylaidlomycin. biorxiv.org

These models can integrate multiple types of "omic" data, including genomics, transcriptomics, proteomics, and metabolomics, to build a more comprehensive picture of the compound's biological effects. dev.to By identifying patterns and correlations that are not apparent to human researchers, ML can significantly accelerate the target discovery process. dev.to

Machine Learning Approaches in Target ID:

ApproachDescription
Predictive Modeling Algorithms are trained on existing data to predict the likelihood of an interaction between a compound and a protein.
Multi-Omics Integration ML models synthesize data from various "omics" fields to create a holistic view of disease pathways and potential drug targets. saturoglobal.com
Network Analysis Advanced algorithms can construct and analyze complex biological networks to identify key "hub" proteins or genes that could be effective therapeutic targets. saturoglobal.com

Network Pharmacology Approaches for Multi-Target Analysis

Network pharmacology is an emerging field that investigates the complex interactions between drugs, targets, and biological networks. This approach moves beyond the "one drug, one target" paradigm to consider the polypharmacological effects of compounds, which is particularly relevant for natural products that often interact with multiple targets.

The process involves constructing and analyzing various biological networks, such as protein-protein interaction (PPI) networks and drug-target-pathway networks. neist.res.in By mapping the known or predicted targets of a compound onto these networks, researchers can gain insights into its mechanism of action and identify key pathways that are modulated.

Steps in a Typical Network Pharmacology Study:

Compound Target Prediction: Identifying potential protein targets of the compound using computational methods.

Network Construction: Building interaction networks of the predicted targets.

Network Analysis: Analyzing the topological properties of the network to identify key nodes and modules.

Pathway and Function Enrichment Analysis: Identifying the biological pathways and functions that are significantly associated with the target network.

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